molecular formula C40H51N14O23P3 B14409311 d(A-T-G-T) CAS No. 80565-17-9

d(A-T-G-T)

Cat. No.: B14409311
CAS No.: 80565-17-9
M. Wt: 1188.8 g/mol
InChI Key: KJHUZEWFUDHFOB-NZRMLTGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d(A-T-G-T) is a synthetic deoxyribonucleotide tetramer composed of adenine (A), thymine (T), guanine (G), and thymine (T) linked by phosphodiester bonds. This oligodeoxynucleotide sequence is frequently utilized in structural biology and biophysical studies to investigate DNA conformation, hybridization kinetics, and ligand-binding interactions. Its sequence-specific properties make it a model system for analyzing base-pairing stability, helical geometry, and thermodynamic behavior in short DNA fragments . Due to its alternating purine-pyrimidine pattern, d(A-T-G-T) exhibits unique conformational flexibility, which has been studied via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Properties

CAS No.

80565-17-9

Molecular Formula

C40H51N14O23P3

Molecular Weight

1188.8 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxymethyl]oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C40H51N14O23P3/c1-15-9-51(38(59)49-34(15)56)25-4-18(75-78(61,62)63)22(72-25)8-40(7-21-17(55)3-24(71-21)53-13-45-28-31(41)43-12-44-32(28)53,30-20(77-80(67,68)69)6-26(74-30)52-10-16(2)35(57)50-39(52)60)70-11-23-19(76-79(64,65)66)5-27(73-23)54-14-46-29-33(54)47-37(42)48-36(29)58/h9-10,12-14,17-27,30,55H,3-8,11H2,1-2H3,(H2,41,43,44)(H,49,56,59)(H,50,57,60)(H2,61,62,63)(H2,64,65,66)(H2,67,68,69)(H3,42,47,48,58)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,30-,40?/m0/s1

InChI Key

KJHUZEWFUDHFOB-NZRMLTGDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d(A-T-G-T) can be achieved through solid-phase synthesis, a common method for creating short DNA sequences. This process involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The steps include:

    Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.

    Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.

    Capping: Blocking of any unreacted 5’-hydroxyl groups to prevent errors.

    Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Industrial Production Methods

Industrial production of DNA sequences like d(A-T-G-T) often involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual solid-phase synthesis but are optimized for speed and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: DNA sequences can undergo oxidation, leading to the formation of various oxidative products.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Nucleotides within the sequence can be substituted with modified bases for research purposes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Modified nucleotides with specific functional groups.

Major Products

    Oxidation: Formation of 8-oxoguanine, thymine glycol.

    Reduction: Reduced nucleotides.

    Substitution: Modified DNA sequences with altered properties.

Scientific Research Applications

Chemistry

In chemistry, d(A-T-G-T) is used as a model compound to study DNA interactions, binding affinities, and the effects of chemical modifications.

Biology

In biological research, this sequence can be used to investigate gene expression, DNA-protein interactions, and the mechanisms of DNA replication and repair.

Medicine

In medicine, d(A-T-G-T) can be utilized in the development of diagnostic tools, gene therapy, and the study of genetic diseases.

Industry

Industrially, short DNA sequences like d(A-T-G-T) are used in the production of synthetic genes, development of biosensors, and as components in nanotechnology.

Mechanism of Action

The mechanism by which d(A-T-G-T) exerts its effects involves its interaction with proteins and enzymes that recognize specific DNA sequences. These interactions can influence various cellular processes, including transcription, replication, and repair. The molecular targets include DNA-binding proteins, polymerases, and repair enzymes.

Comparison with Similar Compounds

Research Implications and Limitations

While d(A-T-G-T) serves as a robust model for DNA mechanics, its comparison with analogues highlights critical limitations:

Context Dependency : Properties like helical twist and ligand binding are influenced by flanking sequences in longer DNA strands, limiting extrapolation from tetramer studies .

Synthetic Constraints : Batch-to-batch variability in oligonucleotide synthesis (e.g., phosphorylation efficiency) may affect reproducibility .

Tables and Data Presentation Guidelines

Data tables adhere to the formatting standards outlined in Analytical Chemistry and Drug Discoveries & Therapeutics, ensuring clarity and reproducibility . Numerical identifiers for references maintain consistency with journal requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.